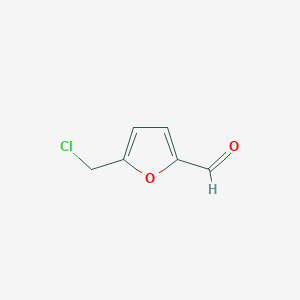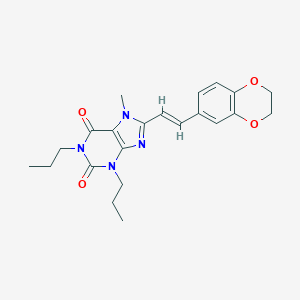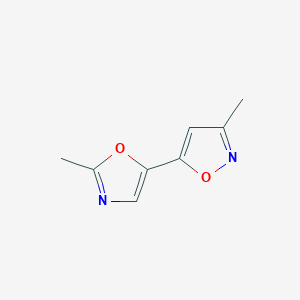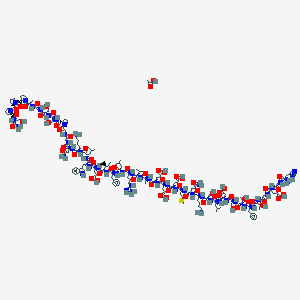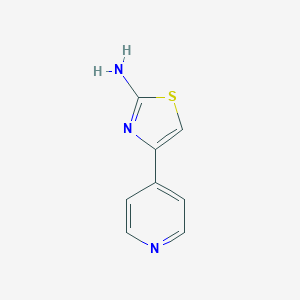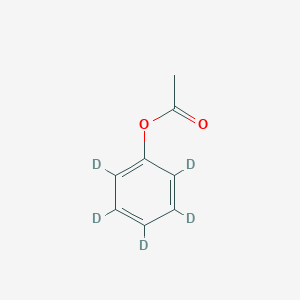
(2,3,4,5,6-Pentadeuteriophenyl) acetate
Overview
Description
“(2,3,4,5,6-Pentadeuteriophenyl) acetate” is a unique chemical compound widely used in scientific research. It offers immense potential in various studies, from isotopic labeling to pharmaceutical investigations, thanks to its deuterium-laden structure and versatile applications .
Synthesis Analysis
The synthesis of ®-(2,3,4,5,6-pentadeuterophenyl)oxirane was reported in a study . The Friedel-Crafts acylation of benzene-d6 with methyl oxalylchloride gave methyl 2-oxo-2-(2,3,4,5,6-pentadeuterophenyl)acetate, which was chirally reduced (Saccharomyces cerevisiae) to methyl ®-2-hydroxy-2-(2,3,4,5,6-pentadeuterophenyl)acetate (methyl ®-d5-mandelic acid) .
Scientific Research Applications
Analytical Research
Phenyl Acetate-d5 is utilized in analytical research due to its distinct isotopic signature. The deuterium atoms in its structure allow for precise tracking in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . This makes it an invaluable tool for studying complex biochemical pathways and the metabolism of various compounds.
Pharmacology
In pharmacological research, Phenyl Acetate-d5 derivatives have shown promise. For instance, N-phenylacetamide sulphonamides synthesized from related compounds have exhibited significant analgesic activity . This suggests that Phenyl Acetate-d5 could be a precursor in developing new therapeutic agents.
Organic Synthesis
Phenyliodine(III)diacetate (PIDA), closely related to Phenyl Acetate-d5, is widely used as an oxidizing agent in organic synthesis . It facilitates various reactions, including C-H functionalization and heterocyclic ring construction, which are fundamental in creating complex organic molecules.
Materials Science
Phenyl Acetate-d5’s derivatives are explored for their potential in materials science. They are investigated for their properties as antioxidants, ultraviolet absorbers, and flame retardants, which are crucial for enhancing the thermal stability and flame resistance of plastics, adhesives, and coatings .
Environmental Science
Phenolic compounds, which include Phenyl Acetate-d5, play a significant role in the built environment. They are studied for their environmental fate and treatment methods, as well as their ability to delay aging and degradation of outdoor construction elements when exposed to intense solar radiation .
Biochemistry
In biochemistry, Phenyl Acetate-d5 is part of the study of bacterial catabolism pathways. It is used to investigate the metabolic processes involving phenylalanine and phenylacetate, providing insights into the natural remediation of environmental contaminants and the virulence of pathogens .
Medicinal Chemistry
Phenyl Acetate-d5 and its derivatives are integral in medicinal chemistry for the synthesis of pharmaceutical drugs. They serve as key intermediates in the design of new compounds with potential therapeutic applications .
Chemical Engineering
In chemical engineering, Phenyl Acetate-d5 is relevant for its role in biocatalytic processes. It is part of the synthesis of enantiomerically pure chiral amines, which are valuable for pharmaceutical and agrochemical production .
properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVNPXQWQGGJP-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4,5,6-Pentadeuteriophenyl) acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




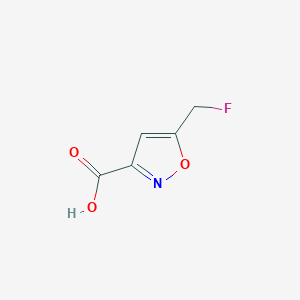
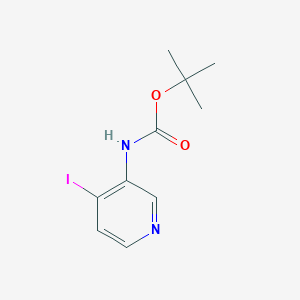
![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
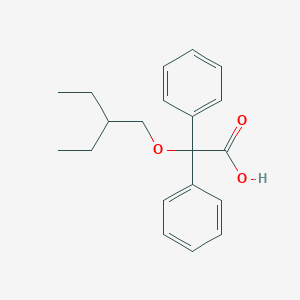


![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
